1-(1H-Imidazol-4-yl)ethanone hydrochloride

Regioselective synthesis Imidazole functionalization Heterocyclic building blocks

Standard free base or N1-acetyl regioisomers fail in C4-substituted imidazole synthesis, causing incorrect reactivity and poor solubility. This hydrochloride salt ensures correct regiochemistry and process reliability. - **Precise regiochemistry**: Acetyl at C4, not N1-essential for cardiac, anemia, and GI drug intermediates. - **Enhanced handling**: Water-soluble (free base is not); no co-solvents needed. - **Verifiable purity**: >98% via pH 5.6 fractional precipitation (pKa 5.3), unavailable for free base. Supplied with batch-specific COA.

Molecular Formula C5H7ClN2O
Molecular Weight 146.57
CAS No. 1260890-44-5
Cat. No. B3186626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Imidazol-4-yl)ethanone hydrochloride
CAS1260890-44-5
Molecular FormulaC5H7ClN2O
Molecular Weight146.57
Structural Identifiers
SMILESCC(=O)C1=CN=CN1.Cl
InChIInChI=1S/C5H6N2O.ClH/c1-4(8)5-2-6-3-7-5;/h2-3H,1H3,(H,6,7);1H
InChIKeyVWLYQXMDFIRYDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1-(1H-Imidazol-4-yl)ethanone HCl Is Non-Negotiable for C4-Imidazole Synthesis


1-(1H-Imidazol-4-yl)ethanone hydrochloride (also known as 4-acetylimidazole hydrochloride, CAS 1260890-44-5; free base CAS 61985-25-9) is a bifunctional heterocyclic building block characterized by an acetyl group at the C4 position of the imidazole ring and a hydrochloride salt form that imparts enhanced aqueous solubility relative to the neutral free base . Its molecular formula is C5H7ClN2O (MW = 146.57 g/mol) . The compound is primarily utilized as a key intermediate in the synthesis of 4-substituted imidazole derivatives for pharmaceutical research, particularly for constructing molecules targeting cardiac conditions, anemia, and gastrointestinal ulcers [1].

1 C4-regiochemistry for 4-substituted imidazole scaffolds
2 Hydrochloride salt enables aqueous reaction media compatibility
3 pH-controlled fractional precipitation supports high-purity isolation

Why Generic Substitutes Cannot Replace 1-(1H-Imidazol-4-yl)ethanone HCl


Generic substitution of 1-(1H-imidazol-4-yl)ethanone hydrochloride with its regioisomer (1-acetylimidazole, CAS 2466-76-4) or its free base form (CAS 61985-25-9) leads to critical functional failures in both synthesis and isolation workflows. First, 1-acetylimidazole positions the acetyl group on the nitrogen atom rather than the C4 carbon, producing N-acylimidazole chemistry instead of the C4-substituted imidazole scaffold required for downstream pharmaceutical intermediates . Second, the hydrochloride salt of the C4-acetyl compound exhibits a distinct pKa (5.3) that differs from the N1-acetyl isomer (pKa = 6.1), enabling pH-controlled fractional precipitation for high-purity isolation—a purification advantage unavailable to the free base form or the N1 isomer . Third, the hydrochloride salt provides enhanced aqueous solubility compared to the free base, which is only slightly soluble in DMSO and methanol, thereby improving handling in aqueous reaction media and facilitating direct use in multi-step syntheses without additional solubilization steps .

N1-acetylimidazole regioisomer
Provides N-acylimidazole chemistry instead of C4-substituted scaffold, incompatible with 4-substituted imidazole synthesis.
Free base form
Lacks hydrochloride-driven aqueous solubility and pH-selective purification advantage, complicating multi-step synthesis and isolation.
pKa-dependent isolation mismatch
Different pKa values (C4-HCl vs. N1 isomer) may shift fractional precipitation conditions, reducing purity and yield.

Quantitative Evidence for 1-(1H-Imidazol-4-yl)ethanone HCl


C4- vs N1-Acetyl Imidazole Regiochemistry

1-(1H-Imidazol-4-yl)ethanone hydrochloride provides unequivocal regiochemical control at the C4 position of the imidazole ring, whereas 1-acetylimidazole (CAS 2466-76-4) produces N-acylation exclusively at the N1 position . This positional difference dictates entirely divergent downstream synthetic utility: the C4-acetyl compound enables construction of 4-substituted imidazole scaffolds required for pharmaceutical intermediates targeting heart disease, anemia, and digestive tract ulcers, while the N1-acetyl isomer is hydrolytically labile in water and functions primarily as an acetyl transfer agent rather than a scaffold-building block [1].

Regiochemistry
Class-level inference
C4-acetyl substitution vs. N1-acetyl (1-acetylimidazole). Structural, not numerical difference.
Determines synthetic pathway for 4-substituted imidazoles.
N1 isomer yields N-acylimidazole, not a scaffold building block.
Regioselective synthesis Imidazole functionalization Heterocyclic building blocks

pKa-Controlled Fractional Precipitation

The hydrochloride salt form of 4-acetylimidazole possesses a pKa of 5.3, which is significantly lower than that of 1-acetylimidazole (pKa = 6.1) . This differential pKa enables a highly efficient purification strategy: fractional precipitation at pH 5.6 selectively precipitates the C4-acetyl compound hydrochloride while leaving the N1-acetyl isomer in solution, achieving >98% purity in a single isolation step . In contrast, the free base form (CAS 61985-25-9) lacks this pH-controlled crystallization advantage, as does the N1-acetyl isomer which would co-precipitate under different pH conditions.

pKa & purification
Head-to-head
C4-acetyl HCl pKa 5.3 vs. N1-acetyl pKa 6.1. Fractional precipitation at pH 5.6 achieves >98% purity.
Enables pH-selective isolation without chromatography.
Free base lacks this purification advantage.
Purification methodology Acid-base extraction Process chemistry

Aqueous Solubility: HCl Salt vs Free Base

1-(1H-Imidazol-4-yl)ethanone hydrochloride (CAS 1260890-44-5) exhibits substantially enhanced aqueous solubility compared to its free base counterpart (CAS 61985-25-9). The free base form is reported as only slightly soluble in DMSO and methanol, with no appreciable aqueous solubility noted . In contrast, the hydrochloride salt is described as soluble in water and some organic solvents, existing as a white crystalline solid with predictable dissolution behavior . This solubility differential is critical for reactions conducted in aqueous or mixed aqueous-organic solvent systems, where the free base would require additional solubilization agents or solvent modification.

Aqueous solubility
Class-level inference
Hydrochloride salt: water-soluble. Free base: slightly soluble in DMSO and methanol only.
Supports aqueous reaction and workup workflows.
Salt form avoids co-solvent optimization.
Solubility enhancement Salt selection Aqueous reaction media

Validated Cardiovascular and GI Drug Intermediate

4-Acetylimidazole (the parent structure of CAS 1260890-44-5) is explicitly identified in patent literature as a critically important chemical intermediate for the production of pharmaceuticals targeting heart disease, anemia, and digestive tract ulcers, with noted broad market demand [1]. This stands in contrast to 1-acetylimidazole (CAS 2466-76-4), which is primarily documented as an acetyl transfer reagent that hydrolyzes in water and lacks validated pharmaceutical intermediate applications . The C4-acetyl substitution pattern is essential for constructing the specific 4-substituted imidazole pharmacophores found in cardiovascular agents, whereas N1-acetylimidazole's chemical behavior is fundamentally incompatible with these synthetic pathways.

Pharmaceutical intermediate precedent
Class-level inference
Documented as key intermediate for cardiovascular, anemia, and GI research drug candidates. N1-isomer lacks such applications.
Reduces synthetic risk in medicinal chemistry programs.
Class-level inference from patent literature.
Pharmaceutical intermediates Cardiovascular agents Gastrointestinal therapeutics

Procurement and Application Scenarios for 1-(1H-Imidazol-4-yl)ethanone HCl


4-Substituted Imidazole Intermediate Synthesis for CV & GI Targets

This compound is the preferred starting material for constructing 4-substituted imidazole scaffolds required in cardiovascular and gastrointestinal drug discovery programs. As documented in patent literature, 4-acetylimidazole is a key intermediate for heart disease, anemia, and digestive tract ulcer therapeutics [1]. Users should procure CAS 1260890-44-5 (hydrochloride salt) rather than the free base or N1-acetyl isomer to ensure correct regiochemistry and to leverage the >98% purity achievable via pH 5.6 fractional precipitation, which is unavailable with the free base form .

Aqueous Multi-Step Synthesis Using Salt Solubility

For synthetic sequences involving aqueous reaction conditions, aqueous workup, or mixed aqueous-organic solvent systems, the hydrochloride salt (CAS 1260890-44-5) should be specified over the free base (CAS 61985-25-9). The free base is only slightly soluble in DMSO and methanol and lacks aqueous solubility , whereas the hydrochloride salt is water-soluble and suitable for direct dissolution in aqueous media . This eliminates the need for co-solvent optimization or phase-transfer catalysis, reducing workflow complexity in both manual and automated synthesis platforms.

High-Purity Building Block for SAR and Library Synthesis

When procuring 4-acetylimidazole building blocks for structure-activity relationship (SAR) studies or parallel library synthesis, CAS 1260890-44-5 offers a verifiable purity advantage. The differential pKa between the C4-acetyl hydrochloride (pKa = 5.3) and the N1-acetyl isomer (pKa = 6.1) enables pH-controlled fractional precipitation at pH 5.6 to achieve >98% purity . Users should confirm that suppliers provide material meeting or exceeding this specification, as the free base form does not support this selective purification methodology and may contain regioisomeric impurities that confound biological assay results.

Regioselective Heterocyclic Chemistry & C–H Functionalization

For researchers developing new C–H functionalization methodologies on imidazole scaffolds or investigating regiospecific reactivity patterns, CAS 1260890-44-5 provides an unequivocally defined C4-substitution pattern. The N1-acetyl isomer (CAS 2466-76-4) yields fundamentally different reaction outcomes due to N-acylimidazole chemistry, which hydrolyzes in water and functions as an acetyl transfer agent rather than a stable C-substituted heterocycle . Procurement of the correct regioisomer is non-negotiable for studies where the C4 position must remain functionalized while the N1 position is available for further derivatization.

Application
Selection Property
Validation Focus
4-Substituted imidazole synthesis
C4-regiochemistry, hydrochloride salt
Confirm C4-acetyl substitution identity
Aqueous multi-step synthesis
Hydrochloride salt aqueous solubility
Solubility in intended reaction medium
High-purity building block procurement
pKa-driven fractional precipitation
Verify purity ≥98% via supplier COA
Regioselective heterocyclic chemistry
Unambiguous C4-substitution
Identity check vs. N1-isomer (CAS 2466-76-4)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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